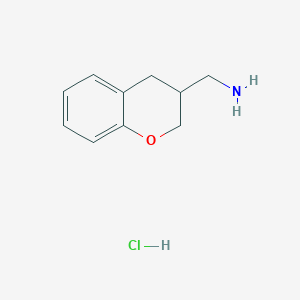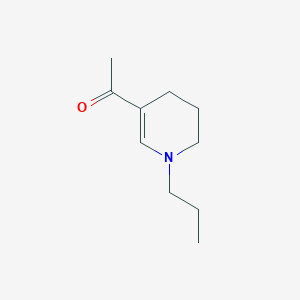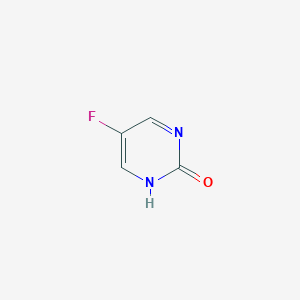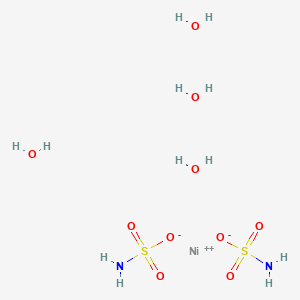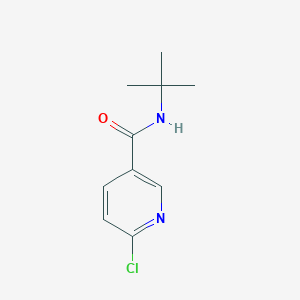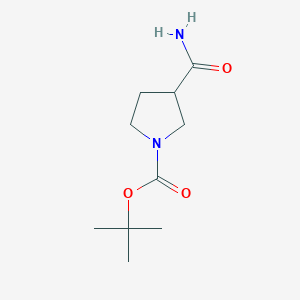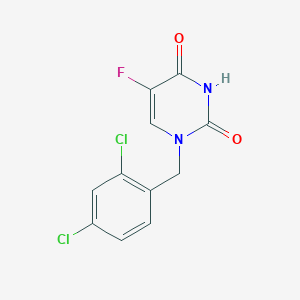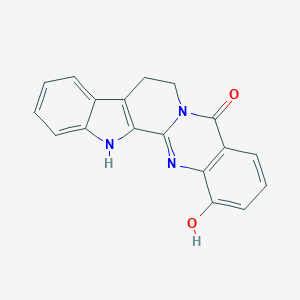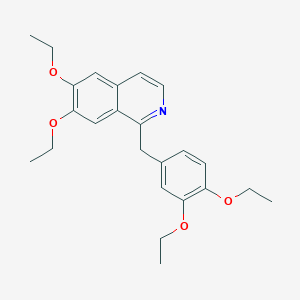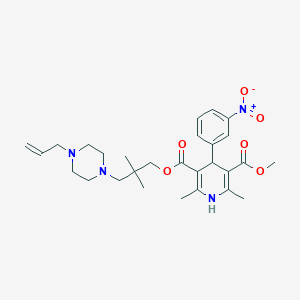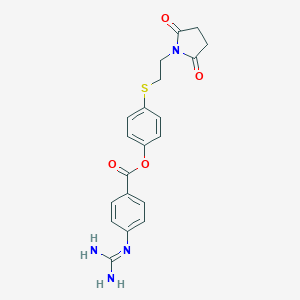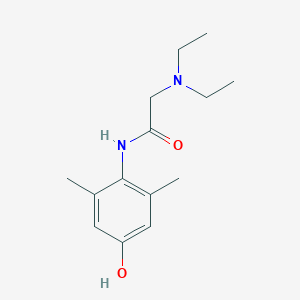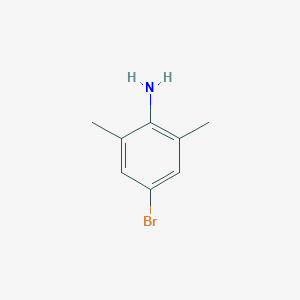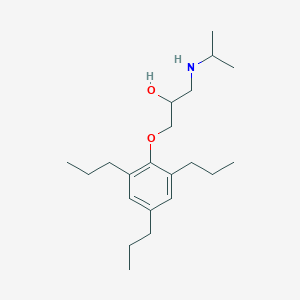
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)-, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist used in scientific research. It is a chemical compound with a molecular formula of C22H36N2O2 and a molecular weight of 368.53 g/mol.
Mechanism Of Action
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 works by binding to the β2-adrenergic receptor and blocking the action of epinephrine and norepinephrine. This leads to a decrease in the activity of the sympathetic nervous system, which is responsible for the fight or flight response. The mechanism of action of 2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 has been well characterized and is the basis for its use in scientific research.
Biochemical And Physiological Effects
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 has a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, increase airway resistance, and decrease insulin secretion. It has also been shown to have an effect on lipid metabolism, with some studies suggesting that it may increase lipolysis and decrease lipogenesis. The biochemical and physiological effects of 2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 are the subject of ongoing research.
Advantages And Limitations For Lab Experiments
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 has a number of advantages and limitations for lab experiments. One of its main advantages is its selectivity for the β2-adrenergic receptor, which allows for the study of the specific effects of β2-adrenergic receptor activation. Its limitations include its relatively short half-life, which requires frequent dosing, and its potential for off-target effects at higher concentrations.
Future Directions
There are a number of future directions for the study of 2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Other areas of interest include its effects on the immune system and its potential use in the treatment of asthma and other respiratory disorders. Continued research into the biochemical and physiological effects of 2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 may lead to the development of new therapeutic targets and treatments.
Synthesis Methods
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 can be synthesized by reacting 2,4,6-tripropylphenol with isopropylamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with 1-bromo-3-chloropropane to form the desired compound. The synthesis method of 2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 has been well established and is widely used in scientific research.
Scientific Research Applications
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 is primarily used in scientific research as a selective β2-adrenergic receptor antagonist. It has been shown to have a high affinity for the β2-adrenergic receptor and a low affinity for the β1-adrenergic receptor. This selectivity makes it an ideal tool for studying the physiological and biochemical effects of β2-adrenergic receptor activation. 2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- 118,551 has been used in a variety of studies, including those focused on the cardiovascular system, respiratory system, and metabolism.
properties
CAS RN |
121864-88-8 |
|---|---|
Product Name |
2-Propanol, 1-((1-methylethyl)amino)-3-(2,4,6-tripropylphenoxy)- |
Molecular Formula |
C21H37NO2 |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
1-(propan-2-ylamino)-3-(2,4,6-tripropylphenoxy)propan-2-ol |
InChI |
InChI=1S/C21H37NO2/c1-6-9-17-12-18(10-7-2)21(19(13-17)11-8-3)24-15-20(23)14-22-16(4)5/h12-13,16,20,22-23H,6-11,14-15H2,1-5H3 |
InChI Key |
LFAKCPDXNKYJBU-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(C(=C1)CCC)OCC(CNC(C)C)O)CCC |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)CCC)OCC(CNC(C)C)O)CCC |
synonyms |
1-(4,6-propyl)dihydroalprenolol 3H-DHA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



